molecular formula C21H23ClN2O B2523632 1-(4-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]cyclopentane-1-carboxamide CAS No. 2309749-00-4

1-(4-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]cyclopentane-1-carboxamide

Cat. No.: B2523632
CAS No.: 2309749-00-4
M. Wt: 354.88
InChI Key: AEJNOZGAJPAJOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]cyclopentane-1-carboxamide is an organic compound with a complex structure that includes a chlorophenyl group, a cyclopropylpyridinyl group, and a cyclopentane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]cyclopentane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the chlorophenyl intermediate: This can be achieved through the chlorination of a suitable phenyl precursor.

    Cyclopropylpyridinyl intermediate synthesis: This involves the formation of the cyclopropylpyridinyl group through cyclopropanation reactions.

    Coupling reactions: The chlorophenyl and cyclopropylpyridinyl intermediates are then coupled with a cyclopentane carboxamide precursor under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(4-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]cyclopentane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-1-cyclopropanecarboxylic acid: This compound shares the chlorophenyl and cyclopropane moieties but differs in the carboxylic acid group.

    Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate: This compound has a similar chlorophenyl group but includes a pyrazole ring and a carbamate group.

Uniqueness

1-(4-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]cyclopentane-1-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O/c22-18-8-6-17(7-9-18)21(11-1-2-12-21)20(25)24-14-15-3-10-19(23-13-15)16-4-5-16/h3,6-10,13,16H,1-2,4-5,11-12,14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJNOZGAJPAJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3=CN=C(C=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.